molecular formula C14H17ClN2 B1482843 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole CAS No. 2098042-14-7

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Cat. No.: B1482843
CAS No.: 2098042-14-7
M. Wt: 248.75 g/mol
InChI Key: HRMZZPUTLGPIPW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a chloromethyl group, an isobutyl group, and a phenyl group. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: The pyrazole core is then subjected to substitution reactions to introduce the chloromethyl, isobutyl, and phenyl groups. This can be achieved using appropriate reagents such as chloromethylating agents, isobutylating agents, and phenylating agents under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and solvents, as well as the optimization of reaction conditions (temperature, pressure, and reaction time), are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrazole-5-carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like alkyl halides, phenyl halides, and chloromethylating agents are employed under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological activity of pyrazole derivatives makes them valuable in drug discovery and development. They are studied for their potential therapeutic effects in various diseases.

Medicine: Pyrazole derivatives have shown promise in the treatment of conditions such as inflammation, pain, and cancer. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.

Industry: In the materials industry, pyrazole derivatives are used in the production of polymers, coatings, and other advanced materials. They contribute to the development of new materials with improved properties.

Mechanism of Action

The mechanism by which 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole exerts its effects depends on its specific biological target. For example, in the case of anti-inflammatory activity, the compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The molecular pathways involved may include the modulation of signaling cascades such as the NF-κB pathway.

Comparison with Similar Compounds

  • 5-(Chloromethyl)furfural: A related compound with a furan ring instead of a pyrazole ring.

  • 1-Phenyl-3-methyl-1H-pyrazole: A pyrazole derivative with a phenyl group and a methyl group.

  • 1-Isobutyl-3-phenyl-1H-pyrazole: A pyrazole derivative without the chloromethyl group.

Uniqueness: 5-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloromethyl group, in particular, makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZZPUTLGPIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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